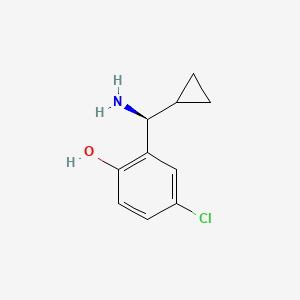
3-Bromo-5-(2-bromoethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2-bromoethyl)pyridine is a halogenated pyridine derivative. Pyridine derivatives are widely used in organic synthesis due to their versatile reactivity and ability to form stable complexes with various metals. The presence of bromine atoms in the compound enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-bromoethyl)pyridine typically involves the bromination of 5-(2-bromoethyl)pyridine. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as iron or copper bromides, can also enhance the efficiency of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(2-bromoethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the primary products.
Reduction Reactions: Reduced pyridine derivatives are formed.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2-bromoethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets such as enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(2-bromoethyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its bromine atoms. These interactions can modulate the activity of the target molecules, leading to desired biological effects. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopyridine: A simpler brominated pyridine derivative used in similar applications.
5-Bromo-2-(bromomethyl)pyridine: Another brominated pyridine with different substitution patterns.
2-Bromo-5-methylpyridine: A methyl-substituted bromopyridine with distinct reactivity.
Uniqueness
3-Bromo-5-(2-bromoethyl)pyridine is unique due to the presence of two bromine atoms at different positions on the pyridine ring. This structural feature enhances its reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C7H7Br2N |
|---|---|
Peso molecular |
264.94 g/mol |
Nombre IUPAC |
3-bromo-5-(2-bromoethyl)pyridine |
InChI |
InChI=1S/C7H7Br2N/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2H2 |
Clave InChI |
ZTHDPWKVRZUYTK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Br)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


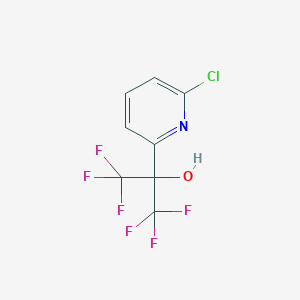
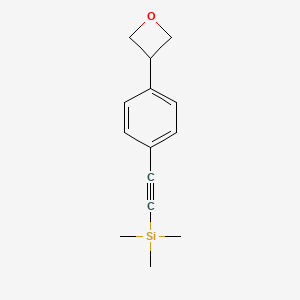
![4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid](/img/structure/B12971076.png)
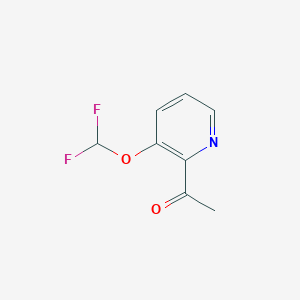
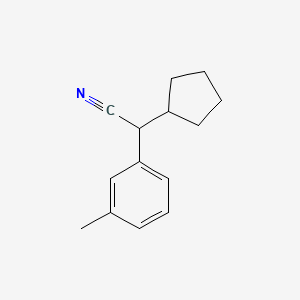
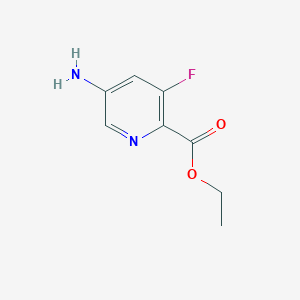
![1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide](/img/structure/B12971089.png)
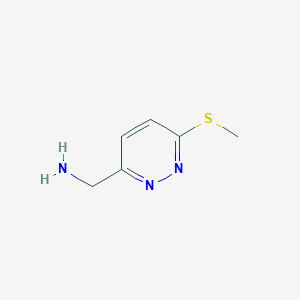
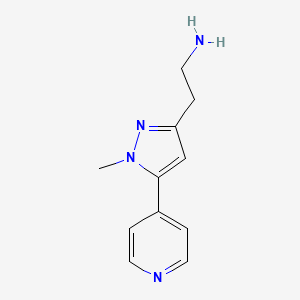
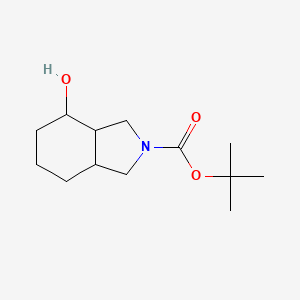
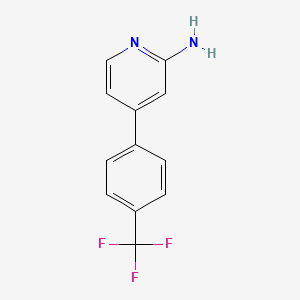
![(3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)
![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)
